molecular formula C15H14O B3196972 6-Phenyl-2,3-dihydro-1H-inden-5-ol CAS No. 100200-87-1

6-Phenyl-2,3-dihydro-1H-inden-5-ol

Cat. No. B3196972
CAS RN: 100200-87-1
M. Wt: 210.27 g/mol
InChI Key: WIHHOFDDXJNSAA-UHFFFAOYSA-N
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Description

“6-Phenyl-2,3-dihydro-1H-inden-5-ol” is a chemical compound. It is a derivative of Indane or indan, which is an organic compound with the formula C6H4(CH2)3 . Indane is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1H- and 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-2,3-dihydro-1H-inden-5-ol” can be derived from its parent compound, Indane. Indane has the formula C6H4(CH2)3 . The molecular weight of a similar compound, 2,3-Dihydro-1H-inden-5-ol, is 134.1751 .


Chemical Reactions Analysis

The chemical reactions of “6-Phenyl-2,3-dihydro-1H-inden-5-ol” can be inferred from similar compounds. For instance, Indane derivatives can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Phenyl-2,3-dihydro-1H-inden-5-ol” can be inferred from similar compounds. For instance, 2,3-Dihydro-1H-inden-5-ol is a light brown to grey-brown crystalline powder with a density of 1.147 g/cm3. It has a melting point of 51-53 °C (lit.) and a boiling point of 255 °C (lit.) .

Safety and Hazards

The safety and hazards of “6-Phenyl-2,3-dihydro-1H-inden-5-ol” can be inferred from similar compounds. For instance, 2,3-Dihydro-1H-inden-5-ol is toxic in contact with skin. Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed or in contact with skin, it is advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

6-phenyl-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-10-13-8-4-7-12(13)9-14(15)11-5-2-1-3-6-11/h1-3,5-6,9-10,16H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHOFDDXJNSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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